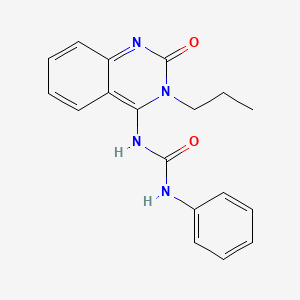
2-(5-(Ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(Ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylthioacetic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with methyl isothiocyanate to form the triazole ring. The final step involves the alkylation of the triazole with ethylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(Ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-(Ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme activities and protein interactions.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-(5-(Ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The ethylthio group can enhance the compound’s binding affinity to its targets, making it more effective in its biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylamine: A simpler amine with similar nucleophilic properties.
Ethanolamine: Contains both an amine and an alcohol functional group.
2-(Methylthio)ethylamine: Similar structure but with a methylthio group instead of an ethylthio group.
Uniqueness
2-(5-(Ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The ethylthio group further enhances its reactivity and binding affinity, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C7H14N4S |
|---|---|
Poids moléculaire |
186.28 g/mol |
Nom IUPAC |
2-(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C7H14N4S/c1-3-12-7-10-9-6(4-5-8)11(7)2/h3-5,8H2,1-2H3 |
Clé InChI |
BUODRDPYHHLZEK-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NN=C(N1C)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Furan-2-ylmethyl)-7-methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096881.png)
![2-Benzyl-2,3,4,10-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B14096889.png)
![[3-[4-(3,5-Dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane](/img/structure/B14096896.png)


![1-(3-Fluorophenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096914.png)
![3-(2-chlorobenzyl)-9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096922.png)
![7-Hydroxy-6-(2-hydroxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14096923.png)
![2-(4-{2-[2-(Dimethylamino)ethyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide](/img/structure/B14096931.png)
![N-[4-(acetylamino)phenyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14096945.png)


![1,7-dimethyl-9-(3-methylphenyl)-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096974.png)
